molecular formula C11H9NO4 B1474152 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1955531-70-0

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1474152
CAS RN: 1955531-70-0
M. Wt: 219.19 g/mol
InChI Key: QCQNPGRTCPZDKM-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furan compounds can be synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural . Some classical methods have been modified and improved, while other new methods have been developed .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae, and microorganisms .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and related compounds are involved in various chemical syntheses and reactions that produce high-value-added furan derivatives. These compounds can be synthesized through direct oxidative carbonylation, demonstrating a method to efficiently convert 3-yne-1,2-diol derivatives into furan-3-carboxylic esters under mild conditions. This process utilizes palladium iodide catalysis and oxygen as the external oxidant, yielding furan derivatives in fair to excellent isolated yields. Such methodologies are instrumental in the development of new synthetic routes for furan-based compounds with potential applications in pharmaceuticals and materials science (Gabriele et al., 2012).

Analytical Applications

Furan derivatives synthesized from 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and similar compounds have been explored for analytical applications, such as the development of analytical internal standards for the quantification of contaminants in food products. For instance, the polymer-assisted reaction of related furan compounds with carboxylic acids has been utilized to create an ester library, which was tested as internal standards for the quantification of patulin in apple juice by gas chromatography-mass spectrometry. This showcases the potential of furan derivatives in enhancing the accuracy and precision of analytical methodologies in food safety and quality control (Llovera et al., 2005).

Biological Activity

The research into furan derivatives, including those related to 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, extends into biological applications. These compounds have been evaluated for their potential as antimicrobial agents. For example, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, containing furan-2-yl groups, have been synthesized and tested against various bacterial and fungal species. Some of these compounds demonstrated antimicrobial activity comparable to standard drugs, highlighting the therapeutic potential of furan derivatives in the treatment of infections (Patel & Shaikh, 2010).

Safety and Hazards

Furan compounds can cause skin irritation and serious eye irritation . They are also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . Furan platform chemicals (FPCs) directly available from biomass are being used to economically synthesize a spectacular range of compounds . This represents a promising future direction for the study and application of furan compounds .

properties

IUPAC Name

4-(furan-3-yl)-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-5-9(11(14)15)8(4-10(12)13)7-2-3-16-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQNPGRTCPZDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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